1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one is an organic compound with the molecular formula C10H12O4 It is a derivative of phenyl ethanone, characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring and a hydroxyl group on the ethanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetate in the presence of a base, followed by hydrolysis to yield the desired product. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to produce the ester. The ester is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 1-(2,4-dimethoxyphenyl)-2-oxoethan-1-one or 1-(2,4-dimethoxyphenyl)acetic acid.
Reduction: Formation of 1-(2,4-dimethoxyphenyl)-2-hydroxyeth
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-hydroxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRUDOBPHMUVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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